![molecular formula C15H14O3 B3108782 Methyl 3-(hydroxymethyl)-5-phenylbenzoate CAS No. 168619-15-6](/img/structure/B3108782.png)
Methyl 3-(hydroxymethyl)-5-phenylbenzoate
Overview
Description
Methyl 3-(hydroxymethyl)benzoate is a chemical compound with the molecular weight of 166.18 . It is a benzoate ester, a member of phenols and a methyl ester . It is functionally related to a 3-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of Methyl 3-(hydroxymethyl)benzoate consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . It also contains a methyl group, which is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms .Chemical Reactions Analysis
The reactivity of a methyl group in Methyl 3-(hydroxymethyl)-5-phenylbenzoate depends on the adjacent substituents. Methyl groups can be quite unreactive. For example, in organic compounds, the methyl group resists attack by even the strongest acids .Physical And Chemical Properties Analysis
Methyl 3-(hydroxymethyl)benzoate is a solid at room temperature . The hydroxymethyl group in the compound makes it an alcohol .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a related compound, was synthesized for structural analysis and mechanistic studies, contributing to the understanding of chemical properties and reactivity of similar benzoate derivatives (Howarth & Harris, 1968).
Bioactive Compound Research
- Phenyl ether derivatives, including compounds structurally similar to Methyl 3-(hydroxymethyl)-5-phenylbenzoate, have been isolated from marine-derived fungi, demonstrating antioxidant activities and potential biomedical applications (Xu et al., 2017).
Crown Ether Chemistry
- Studies in crown ether chemistry involved the use of methyl 3,5-dihydroxybenzoate, similar to Methyl 3-(hydroxymethyl)-5-phenylbenzoate, for creating difunctional monomers, highlighting its role in developing novel organic compounds (Gibson & Nagvekar, 1997).
Organic Synthesis Education
- In educational settings, compounds like Methyl 3-(hydroxymethyl)-5-phenylbenzoate are used in laboratory experiments to teach organic synthesis techniques, illustrating the practical applications of such chemicals in chemistry education (Kurteva & Petrova, 2015).
Biomedical Applications
- A compound structurally related to Methyl 3-(hydroxymethyl)-5-phenylbenzoate was synthesized and investigated for its potential in regulating inflammatory diseases, indicating the biomedical significance of such chemicals (Ryzhkova et al., 2020).
Molecular Transformation Studies
- Transformation of similar compounds has been explored in the synthesis of novel adenosine A1 receptor ligands, underscoring the utility of Methyl 3-(hydroxymethyl)-5-phenylbenzoate analogs in medicinal chemistry (Yang et al., 1992).
Crystallography and Molecular Structure
- Crystallographic studies of compounds like Methyl 3-(hydroxymethyl)-5-phenylbenzoate provide insights into molecular structures and interactions, which are crucial for understanding their chemical behavior (Ebersbach et al., 2022).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(hydroxymethyl)-5-phenylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATTWLPUJORSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214560 | |
Record name | Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-5-phenylbenzoate | |
CAS RN |
168619-15-6 | |
Record name | Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168619-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(hydroxymethyl)[1,1′-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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